

An In-depth Technical Guide to Hippuryl-L-phenylalanine: Chemical Properties and Structure

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Compound of Interest

Compound Name: Hippuryl-L-phenylalanine

Cat. No.: B1277178

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical reagents is paramount. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental applications of **Hippuryl-L-phenylalanine**, a widely utilized substrate in enzymatic assays.

Core Chemical and Physical Properties

Hippuryl-L-phenylalanine is a synthetic dipeptide derivative used extensively in biochemistry, particularly for the determination of carboxypeptidase A activity.^{[1][2]} Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.

Structural and Identification Data

The fundamental structural and identifying information for **Hippuryl-L-phenylalanine** is summarized below.

Identifier	Value	Source
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₄	PubChem[3], Sigma-Aldrich, ChemScene[4], Creative Enzymes[5]
Molecular Weight	326.35 g/mol	Sigma-Aldrich, ChemScene[4], Creative Enzymes[5]
IUPAC Name	(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid	Protheragen Obesity[6]
CAS Number	744-59-2	Sigma-Aldrich, Creative Enzymes[5]
EC Number	212-016-7	Sigma-Aldrich
PubChem CID	38988871	PubChem[3]
SMILES	OC(=O)--INVALID-LINK--NC(=O)CNC(=O)c2ccccc2	Sigma-Aldrich
InChI	1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1	Sigma-Aldrich
Synonyms	Hippuryl-Phe, N-Benzoyl-Gly-Phe	Sigma-Aldrich, Creative Enzymes[5]

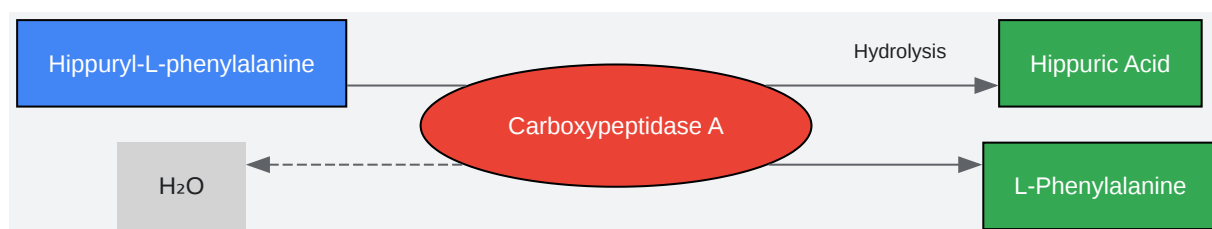
Physicochemical and Handling Properties

Key physicochemical data and handling information are critical for experimental design and execution.

Property	Value	Source
Form	Powder	Sigma-Aldrich
Solubility	Acetic acid: 50 mg/mL (clear, colorless)	Sigma-Aldrich
Storage Temperature	-20°C	Sigma-Aldrich, ChemScene[4], Creative Enzymes[5]
Assay Purity	≥98% (TLC)	Sigma-Aldrich, ChemScene[4]
XLogP3	1.7	PubChem[3]
Topological Polar Surface Area	95.5 Å ²	PubChem[3], ChemScene[4]
Hydrogen Bond Donors	3	ChemScene[4]
Hydrogen Bond Acceptors	3	ChemScene[4]
Rotatable Bonds	7	ChemScene[4]

Enzymatic Hydrolysis by Carboxypeptidase A

Hippuryl-L-phenylalanine serves as a specific substrate for carboxypeptidase A, a protease enzyme.[1][2] The enzyme catalyzes the hydrolysis of the peptide bond, releasing hippuric acid and L-phenylalanine. This reaction is fundamental to assays measuring carboxypeptidase A activity.



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Caption: Enzymatic cleavage of **Hippuryl-L-phenylalanine** by Carboxypeptidase A.

Experimental Protocol: Carboxypeptidase A Activity Assay

The following is a detailed methodology for determining Carboxypeptidase A activity using a continuous spectrophotometric rate determination assay with **Hippuryl-L-phenylalanine** as the substrate.^[7] The procedure is based on the method described by Folk and Schirmer (1963).^[7]

Principle

The assay measures the rate of hydrolysis of **Hippuryl-L-phenylalanine** by monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.^[7] One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of **Hippuryl-L-phenylalanine** per minute at pH 7.5 and 25°C.^[7]

Reagents and Solutions

- 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl: Prepare by dissolving the appropriate amounts of Tris base and NaCl in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.
- 0.001 M **Hippuryl-L-phenylalanine** Substrate Solution: Dissolve **Hippuryl-L-phenylalanine** in the 0.025 M Tris-HCl buffer (with 0.5 M NaCl) to a final concentration of 1.0 mM.
- 10% Lithium Chloride (LiCl): Prepare a 10% (w/v) solution of LiCl in deionized water. This is used as the enzyme diluent.
- Enzyme Solution: Dissolve Carboxypeptidase A crystals in cold 10% LiCl to a concentration of 1-3 units/mL.^[7] It is noted that the crystals may not dissolve readily; the solution should be allowed to clear before use.^[7]

Spectrophotometric Procedure

- Instrument Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cell holder to 25°C.^[7]^[8]
- Reaction Mixture Preparation: In a suitable cuvette, pipette 2.0 mL of the 0.001 M **Hippuryl-L-phenylalanine** substrate solution.^[7]

- **Temperature Equilibration:** Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow the substrate to reach 25°C.[7] During this time, establish the blank rate, if any, by monitoring the absorbance.
- **Initiation of Reaction:** Add 0.1 mL of the diluted enzyme solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 254 nm.[7]
- **Data Acquisition:** Record the increase in A_{254} for a period of 3-5 minutes.[7]

Data Analysis and Calculation

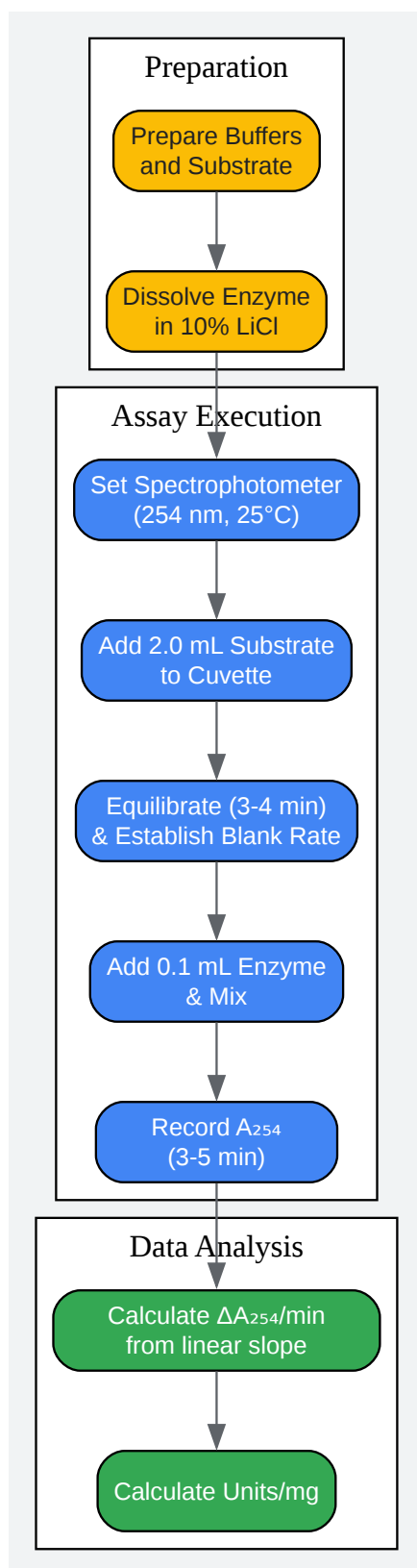
- **Determine the Rate:** Calculate the change in absorbance per minute ($\Delta A_{254}/\text{min}$) from the initial, linear portion of the reaction curve.[7]
- **Calculate Enzyme Activity:** Use the following formula to calculate the enzyme units per mg of protein.[7]

$$\text{Units/mg} = (\Delta A_{254}/\text{min}) / (0.36 \times \text{mg enzyme/mL reaction mixture})$$

Where 0.36 is the molar extinction coefficient for hippuric acid under these conditions.[7]

Experimental Workflow Diagram

The workflow for the Carboxypeptidase A assay is outlined in the diagram below.



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Caption: Workflow for the spectrophotometric assay of Carboxypeptidase A activity.

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